molecular formula C17H23NO2 B8608203 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B8608203
M. Wt: 273.37 g/mol
InChI Key: WSADTKHHMOJSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H23NO2/c1-2-6-16-14(4-1)5-3-11-18(16)15-7-9-17(10-8-15)19-12-13-20-17/h1-2,4,6,15H,3,5,7-13H2

InChI Key

WSADTKHHMOJSGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCC4(CC3)OCCO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 1 (0.2 g, 1.502 mmol) and compound 2 (0.28 g, 1.802 mmol) in dry 1,2-dichloroethane (5 mL) was treated with acetic acid (0.085 mL, 1.502 mmol) followed by sodium triacetoxyborohydride (0.38 g, 1.802 mmol) at 0° C. The resulting mixture was brought to room temperature and stirred for 3 h. The reaction was basified with 1 N NaOH solution (20 mL) and the product was extracted into ethyl acetate (2×20 mL). The combined ethyl acetate layer was washed with brine (15 mL) and dried (Na2SO4). The solvent was evaporated and the crude product was purified by column chromatography (ethyl acetate:hexanes, 1:4) to obtain compound 3 (0.22 g, 53.6%) as a syrup. 1H NMR (CDCl3) δ 7.06 (t, 1H, J=7.8 Hz), 6.95 (d, 1H, J=7.2 Hz), 6.67-6.55 (m, 2H), 3.96 (s, 4H), 3.72-3.63 (m, 1H), 3.21 (t, 2H, J=5.4 Hz), 2.72 (t, 2H, J=6.3 Hz), 1.92-1.63 (m, 10H); ESI-MS (m/z, %) 274 (MH+, 100).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.085 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
53.6%

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